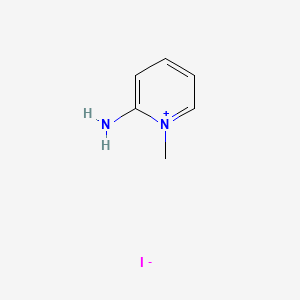

2-Amino-1-methylpyridin-1-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

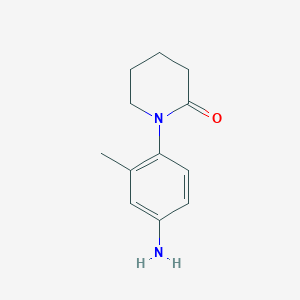

2-Amino-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2. It is a pyridinium salt, where the nitrogen atom in the pyridine ring is quaternized with a methyl group, and an amino group is attached to the second carbon of the ring. This compound is often used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-Amino-1-methylpyridin-1-ium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. The compound’s ability to form ionic bonds with biomolecules is crucial for its biochemical activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding is often mediated by ionic interactions between the compound and the enzyme’s active site. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can be metabolized by aminotransferases, leading to the formation of intermediate metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in metabolic pathways is crucial for its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, the compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound is essential for its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of this compound is critical for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-amino-1-methylpyridine with an iodinating agent. One common method is to dissolve 2-amino-1-methylpyridine in an appropriate solvent, such as acetone, and then add an excess of methyl iodide. The reaction mixture is stirred at room temperature for several hours, and the solvent is then evaporated to yield the desired product as a solid precipitate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-amino-1-methylpyridine, while oxidation of the amino group could produce a nitroso or nitro derivative.

Scientific Research Applications

2-Amino-1-methylpyridin-1-ium iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-methylpyridin-1-ium iodide depends on its specific application. In chemical reactions, the quaternized nitrogen atom makes the compound a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amino and pyridinium groups.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-methylpyridine: The non-quaternized form of the compound, which lacks the iodide ion.

2-Chloro-1-methylpyridinium iodide: A similar compound where the amino group is replaced with a chlorine atom.

1-Methylpyridinium iodide: A simpler pyridinium salt without the amino group.

Uniqueness

2-Amino-1-methylpyridin-1-ium iodide is unique due to the presence of both the amino group and the quaternized nitrogen atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No. |

6964-53-0 |

|---|---|

Molecular Formula |

C6H9IN2 |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

1-methylpyridin-2-imine;hydroiodide |

InChI |

InChI=1S/C6H8N2.HI/c1-8-5-3-2-4-6(8)7;/h2-5,7H,1H3;1H |

InChI Key |

FWASAFYSUHLJKM-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC=C1N.[I-] |

Canonical SMILES |

CN1C=CC=CC1=N.I |

Key on ui other cas no. |

6964-53-0 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER](/img/structure/B1279894.png)